

Spectroscopic and Methodological Profile of N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Einecs 256-813-8*

Cat. No.: *B15178575*

[Get Quote](#)

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and relevant experimental methodologies for the compound N-(2-hydroxy-1,1-dimethylethyl)dodecanamide, formed from the reaction of lauric acid and 2-amino-2-methyl-1-propanol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characterization and synthesis of fatty acid amides.

Introduction

N-(2-hydroxy-1,1-dimethylethyl)dodecanamide is a fatty acid amide, a class of compounds with diverse biological activities. The conjugation of lauric acid, a saturated fatty acid, with 2-amino-2-methyl-1-propanol, an amino alcohol, results in an amphiphilic molecule with potential applications in various research areas, including pharmacology and material science. Accurate spectroscopic characterization is crucial for the unambiguous identification and quality control of this compound. This guide outlines the predicted spectroscopic data and provides generalized experimental protocols for its synthesis and analysis.

Predicted Spectroscopic Data

Due to the absence of specific experimental spectra for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide in publicly available databases, the following tables present predicted spectroscopic data based on the analysis of similar compounds and established principles of NMR, IR, and mass spectrometry.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH ₃ (lauryl chain)	0.88	Triplet	3H
(CH ₂) ₈ (lauryl chain)	1.25	Multiplet	16H
CH ₂ -CH ₂ -C=O	1.60	Quintet	2H
CH ₂ -C=O	2.15	Triplet	2H
C(CH ₃) ₂	1.30	Singlet	6H
CH ₂ -OH	3.40	Singlet	2H
N-H (amide)	6.5-7.5	Broad Singlet	1H
O-H (hydroxyl)	Variable	Broad Singlet	1H

Note: Predictions are based on typical values for similar long-chain amides and substituted propanolamines. The solvent used for analysis can influence the chemical shifts, particularly for N-H and O-H protons.

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

Carbon	Predicted Chemical Shift (ppm)
Lauryl Chain	
C=O	174-176
CH ₂ -C=O	36-38
(CH ₂) ₉	22-34
CH ₃	14
Amino Alcohol Moiety	
C(CH ₃) ₂	55-60
C(CH ₃) ₂	24-26
CH ₂ -OH	68-72

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (hydroxyl)	3200-3600	Strong, Broad
N-H Stretch (amide)	3100-3500	Strong, Broad
C-H Stretch (aliphatic)	2850-2960	Strong
C=O Stretch (Amide I)	1630-1680	Strong
N-H Bend (Amide II)	1510-1570	Strong
C-N Stretch (Amide III)	1250-1350	Moderate
C-O Stretch (hydroxyl)	1000-1260	Strong

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

Ion	Predicted m/z	Description
$[M+H]^+$	272.258	Molecular ion (protonated)
$[M+Na]^+$	294.240	Sodium adduct
$[M-H_2O]^+$	254.247	Loss of water
$C_{12}H_{23}O^+$	183.174	Acylium ion from cleavage of the C-N bond
$C_4H_{10}NO^+$	88.076	Fragment from the amino alcohol moiety

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and spectroscopic analysis of N-(2-hydroxy-1,1-dimethylethyl)dodecanamide.

Synthesis of N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

The synthesis of the target amide can be achieved through the direct amidation of lauric acid with 2-amino-2-methyl-1-propanol.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)


Materials:

- Lauric acid
- 2-amino-2-methyl-1-propanol
- Toluene or other suitable azeotropic solvent
- Dean-Stark apparatus
- Reflux condenser

- Heating mantle
- Separatory funnel
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of lauric acid and 2-amino-2-methyl-1-propanol in toluene.
- Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.
- After completion, cool the reaction mixture to room temperature.
- Remove the toluene using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system to yield the pure amide.

[Click to download full resolution via product page](#)

Synthesis workflow for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the purified amide in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

- ^1H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

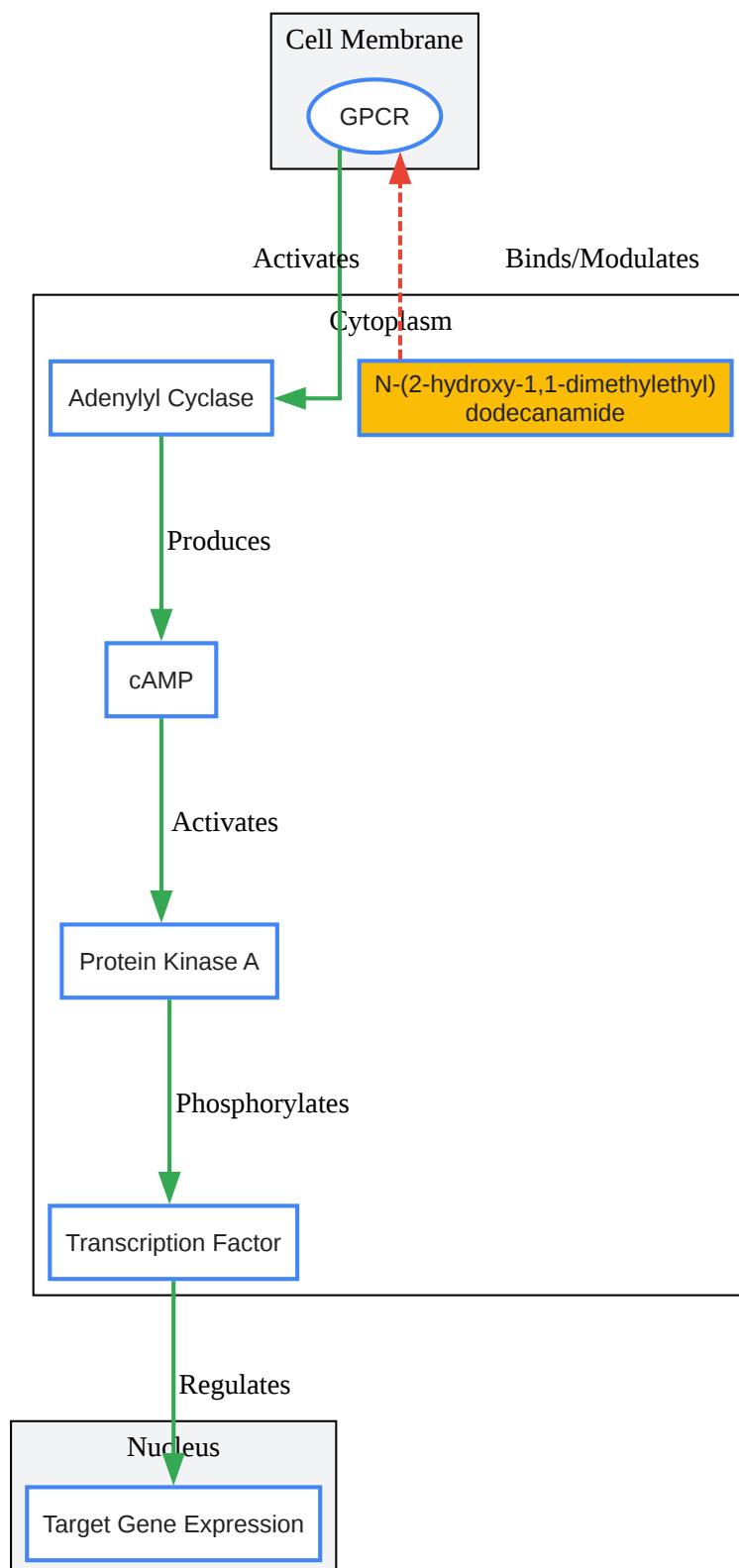
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

Data Acquisition:

- Acquire the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

Sample Preparation:


- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the sample as required by the instrument's sensitivity.

Data Acquisition:

- Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample solution is introduced into the mass spectrometer, and spectra are typically acquired in positive ion mode to observe $[M+H]^+$ and $[M+Na]^+$ ions.
- Electron Ionization (EI): This technique can provide information about the fragmentation pattern of the molecule.[\[6\]](#)

Hypothetical Signaling Pathway

While the specific biological activities of N-(2-hydroxy-1,1-dimethylethyl)dodecanamide have not been extensively studied, fatty acid amides are known to interact with various cellular signaling pathways. For instance, they can modulate the activity of enzymes and receptors involved in inflammation and pain signaling. A hypothetical pathway is presented below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Methodological Profile of N-(2-hydroxy-1,1-dimethylethyl)dodecanamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15178575#spectroscopic-data-for-lauric-acid-2-amino-2-methyl-1-propanol-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com